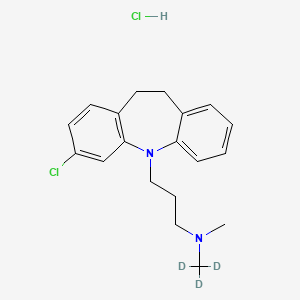

Nortriptyline-d3 Hydrochloride

説明

Nortriptyline-D3 Hydrochloride is a tricyclic antidepressant and an active metabolite of the TCA amitriptyline . It is commonly used to treat depression . It affects chemicals in the brain that may be unbalanced in people with depression .

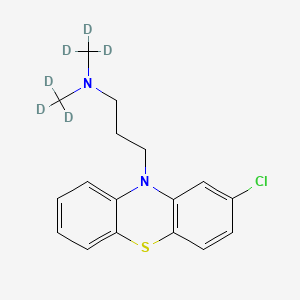

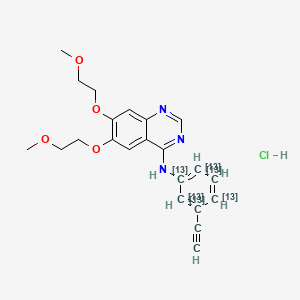

Molecular Structure Analysis

Nortriptyline-D3 Hydrochloride has a molecular formula of C19H22ClN . Its InChI isInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15 (17)12-13-16-8-3-5-10-18 (16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; . The molecular weight is 302.9 g/mol .

科学的研究の応用

Cyclodextrin-Based Drug Delivery System

Nortriptyline-d3 Hydrochloride has been studied for its interaction with cyclodextrin-based delivery systems . These systems are used to improve the bioavailability of drugs by modifying their pharmaceutically relevant properties, such as solubility, distribution, and membrane permeation . The study aimed to disclose the influence of HP-β-CD and SBE-β-CD on the distribution and permeability of Nortriptyline Hydrochloride .

Permeability and Partition Studies

Research has been conducted to understand the effect of cyclodextrin on the permeability and partition of Nortriptyline Hydrochloride . The results demonstrated a dramatic decrease in both the distribution and the permeability coefficients as the cyclodextrin concentration rose .

Internal Standard for Quantitation

Nortriptyline-d3 Hydrochloride can be used as an internal standard for quantitation by LC/MS or GC/MS in various applications . These include clinical toxicology, forensic analysis, urine drug testing, isotope dilution methods, or medication monitoring applications .

Estimation in Combination with Other Drugs

Analytical methods have been developed for the estimation of Nortriptyline in combination with other drugs . This is particularly useful in formulations or biological fluid studies .

作用機序

Target of Action

Nortriptyline-d3 Hydrochloride, an active metabolite of amitriptyline, is a tricyclic antidepressant (TCA) . The primary targets of Nortriptyline-d3 Hydrochloride are the serotonin and norepinephrine receptors in the neuronal cell membranes . These neurotransmitters play a crucial role in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, which can alleviate symptoms of depression .

Mode of Action

Nortriptyline-d3 Hydrochloride exerts its antidepressant effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signal transmission . It also inhibits the activity of histamine, 5-hydroxytryptamine, and acetylcholine .

Biochemical Pathways

The biochemical pathways affected by Nortriptyline-d3 Hydrochloride involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, Nortriptyline-d3 Hydrochloride increases their availability in the synaptic cleft, enhancing neurotransmission . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of major depressive disorder .

Pharmacokinetics

The pharmacokinetics of Nortriptyline-d3 Hydrochloride involve rapid absorption when administered orally . It has a distribution volume of 21.1 to 31.1 L/kg . Metabolism is primarily hepatic, with an extensive first-pass effect . The compound is excreted in urine as metabolites and small amounts of unchanged drug . These properties impact the bioavailability of Nortriptyline-d3 Hydrochloride, which is important for its therapeutic efficacy.

Result of Action

The molecular and cellular effects of Nortriptyline-d3 Hydrochloride’s action primarily involve an increase in serotonergic and noradrenergic neurotransmission . This can lead to mood elevation, which is beneficial in the treatment of major depressive disorder . Additionally, Nortriptyline-d3 Hydrochloride is also used off-label for the treatment of chronic pain and other conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-11,20H,6,12-14H2,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAYBENGXDALFF-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662159 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203784-52-5, 136765-48-5 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 203784-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 136765-48-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。